molecular formula C9H16ClN3O2S B1396783 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride CAS No. 1332529-15-3

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride

Cat. No.: B1396783
CAS No.: 1332529-15-3
M. Wt: 265.76 g/mol
InChI Key: GVGAOXNTHBBTCS-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride, also known as AMN082, is a compound with the molecular formula C9H16ClN3O2S . It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7).


Molecular Structure Analysis

The molecular formula of this compound is C9H16ClN3O2S . Its average mass is 265.760 Da and its monoisotopic mass is 265.065186 Da .

Scientific Research Applications

1. Complex Formation and Catalysis

Research demonstrates the use of compounds structurally similar to 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride in forming metal complexes, which show potential for catalytic applications. For instance, iron(III) complexes using related ligands have been synthesized and show intriguing catalytic behavior, particularly in dioxygenase activity (Singh, Banerjee, & Rajak, 2010).

2. Structural Studies and Material Synthesis

Compounds with structural similarities have been utilized in the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These studies are crucial for understanding the complex interactions in these materials and may lead to the development of new materials with unique properties (Hasan et al., 2003).

3. Corrosion Inhibition

Research indicates the potential use of compounds structurally akin to this compound in corrosion inhibition. A study on a new Schiff base derivative showed promising results in the corrosion inhibition of mild steel in acidic environments (Ji et al., 2016).

4. Biological Imaging and Sensor Development

The synthesis and characterization of fluorescent sensors for zinc ions, involving similar chemical structures, suggest potential for developing new biological imaging tools. These compounds can be instrumental in studying zinc ion dynamics in biological systems (Nolan et al., 2006).

5. Pharmaceutical Research

In pharmaceutical research, structurally related compounds have been explored for their receptor modulation effects. A study identified a novel agent with mixed pharmacological properties, demonstrating activity at specific adrenoceptor subtypes, which could have implications in developing new therapeutic agents (Buckner et al., 2002).

Biochemical Analysis

Biochemical Properties

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with copper (II) ions, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the pyridine ring and the metal ions, which can alter the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy over time. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can lead to cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S.ClH/c1-12(15(13,14)7-5-10)8-9-4-2-3-6-11-9;/h2-4,6H,5,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAOXNTHBBTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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